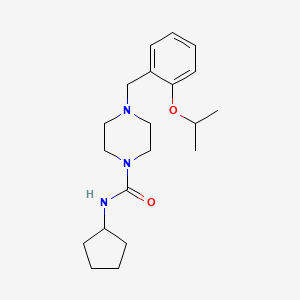
N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide
説明
N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to a range of potential therapeutic applications.
作用機序
N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA. By inhibiting GABA-AT, N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide increases GABA levels in the brain, leading to increased neuronal inhibition and decreased neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The increased GABA levels in the brain resulting from N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide administration have a range of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABA levels lead to decreased neuronal excitability. This can result in anticonvulsant, anxiolytic, and analgesic effects, as well as improvements in cognitive function. The effects of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide are dose-dependent, and higher doses can lead to sedation and impaired motor function.
実験室実験の利点と制限
One advantage of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide as a research tool is its specificity for GABA-AT. This allows researchers to investigate the role of GABA in various physiological and pathological conditions. However, one limitation of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide has a relatively short half-life, which can limit its effectiveness in long-term studies.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide. One area of interest is the development of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide as a therapeutic agent for various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and drug addiction. Another area of interest is the investigation of the role of GABA in various physiological and pathological conditions, including pain, inflammation, and neurodegenerative diseases. Finally, further research is needed to optimize the synthesis and formulation of N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide for use in experimental settings.
科学的研究の応用
N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide has anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to improve cognitive function in preclinical models of Alzheimer's disease and schizophrenia. N-cyclopentyl-4-(2-isopropoxybenzyl)-1-piperazinecarboxamide has also been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-cyclopentyl-4-[(2-propan-2-yloxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16(2)25-19-10-6-3-7-17(19)15-22-11-13-23(14-12-22)20(24)21-18-8-4-5-9-18/h3,6-7,10,16,18H,4-5,8-9,11-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHICARDGVVPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-isobutoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4285300.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)


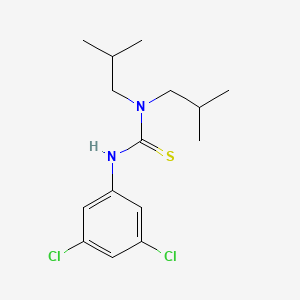
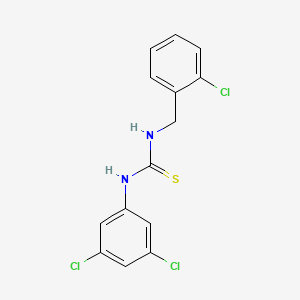
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4285340.png)
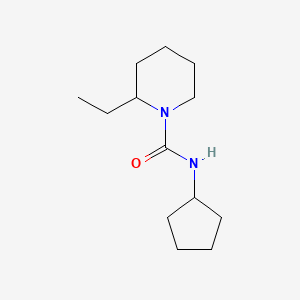
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)
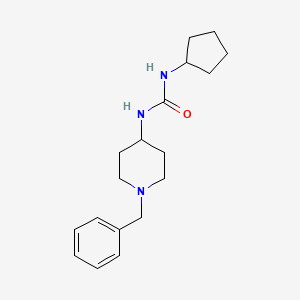
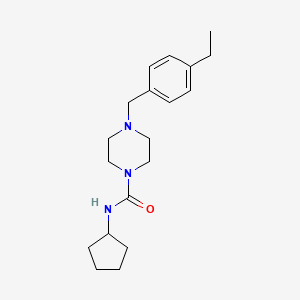
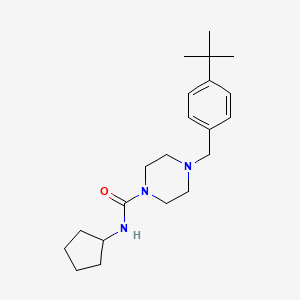
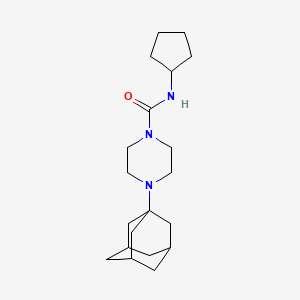
![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)